molecular formula C8H11ClN4O B13541548 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride

Cat. No.: B13541548
M. Wt: 214.65 g/mol
InChI Key: QKWRELNDOZURRW-UHFFFAOYSA-N
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Description

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride is a heterocyclic compound that belongs to the pyrazolopyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminomethyl-5-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

3-(aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride

InChI

InChI=1S/C8H10N4O.ClH/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12;/h2-3,5H,4,9H2,1H3;1H

InChI Key

QKWRELNDOZURRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C(C=N2)CN)C1=O.Cl

Origin of Product

United States

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